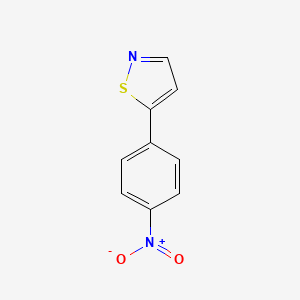

5-(4-Nitrophenyl)-1,2-thiazole

Description

5-(4-Nitrophenyl)-1,2-thiazole is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur at positions 1 and 2, respectively) substituted with a 4-nitrophenyl group at the 5th position. Its synthesis typically involves the condensation of 5-(4-nitrophenyl)furfural thiosemicarbazone with substituted 2-bromoacetophenones under reflux conditions in ethanol . Key spectral data include IR absorption bands for N-H (3298 cm⁻¹), aromatic C-H (3051 cm⁻¹), and C=N/C=C (1597 cm⁻¹), as well as distinct ¹H-NMR signals (e.g., δ 8.29–8.32 ppm for aromatic protons adjacent to the nitro group) .

Properties

CAS No. |

10514-29-1 |

|---|---|

Molecular Formula |

C9H6N2O2S |

Molecular Weight |

206.219 |

IUPAC Name |

5-(4-nitrophenyl)-1,2-thiazole |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H |

InChI Key |

ZUCQWDYMGSLTFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=NS2)[N+](=O)[O-] |

Synonyms |

5-(4-NITRO-PHENYL)-ISOTHIAZOLE |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Thiazole vs. 1,2-Thiazole (Isothiazole)

The positional isomerism between 1,3-thiazole (common thiazole) and 1,2-thiazole (isothiazole) significantly impacts electronic distribution and biological activity. For example, 5-(4-nitrophenyl)-1,3-thiazole derivatives exhibit stronger anticandidal activity (MIC = 250 µg/mL) compared to isothiazole analogues, likely due to enhanced resonance stabilization of the thiazole ring .

Isoxazole Derivatives

Nitration of phenylisoxazole yields 5-(4-nitrophenyl)isoxazole, a structural isomer of 5-(4-nitrophenyl)-1,2-thiazole. The isoxazole ring’s oxygen atom vs. thiazole’s sulfur results in lower dipole moments (affecting solubility) and reduced antifungal potency (e.g., 43% fungicidal activity at 32 µg/mL for isoxazole derivatives vs. 250 µg/mL MIC for thiazoles) .

Antifungal Activity

Key Insight : While thiazole derivatives show moderate activity, the nitro group’s position (para vs. ortho) has minimal impact on potency, suggesting the thiazole core is critical for binding .

Anticancer Activity

Key Insight : The 4-chlorophenyl substitution on thiazole enhances selectivity for cancer cells, likely due to hydrophobic interactions with cellular targets .

Substituent Effects

- Electron-Withdrawing Groups : Nitro groups at the para position improve stability but reduce solubility. For example, this compound derivatives require polar solvents (e.g., DMF) for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.